molecular formula C9H20S B14703636 4-Thiadecane CAS No. 24768-43-2

4-Thiadecane

Cat. No.: B14703636
CAS No.: 24768-43-2
M. Wt: 160.32 g/mol
InChI Key: ABZLKKGJOVPBBL-UHFFFAOYSA-N
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Description

4-Thiadecane is an organic compound with the molecular formula C₉H₂₀S It is a member of the thiol family, characterized by the presence of a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thiadecane can be synthesized through several methods. One common approach involves the reaction of decane with sulfur in the presence of a catalyst. This process typically requires elevated temperatures and controlled conditions to ensure the proper incorporation of the sulfur atom into the decane structure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The process often involves the use of sulfur-containing reagents and catalysts to facilitate the incorporation of sulfur into the hydrocarbon chain .

Chemical Reactions Analysis

Types of Reactions: 4-Thiadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Thiadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiadecane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of various chemical bonds, influencing the compound’s reactivity and biological activity. The sulfur atom plays a crucial role in mediating these interactions, making this compound a valuable compound in both chemical and biological contexts .

Comparison with Similar Compounds

    3-Thiadecane: Another thiol compound with a similar structure but differing in the position of the sulfur atom.

    Decane: A hydrocarbon similar in structure but lacking the sulfur atom.

Uniqueness: 4-Thiadecane’s uniqueness lies in its sulfur atom, which imparts distinct chemical properties and reactivity compared to its hydrocarbon counterparts. This makes it particularly valuable in applications requiring sulfur-containing compounds .

Properties

CAS No.

24768-43-2

Molecular Formula

C9H20S

Molecular Weight

160.32 g/mol

IUPAC Name

1-propylsulfanylhexane

InChI

InChI=1S/C9H20S/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3

InChI Key

ABZLKKGJOVPBBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC

Origin of Product

United States

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